2,2,2-trifluoro-1-{1-[(4-methoxyphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}-1-ethanone
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Description
2,2,2-trifluoro-1-{1-[(4-methoxyphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}-1-ethanone is a useful research compound. Its molecular formula is C16H11F3N2O4S and its molecular weight is 384.33. The purity is usually 95%.
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Scientific Research Applications
Electrophilic Trifluoromethylthiolation Reagents
The study of diazo compounds, such as 2‐diazo‐1‐phenyl‐2‐((trifluoromethyl)sulfonyl)ethan‐1‐one, demonstrates their role as both building blocks and reagents. These compounds serve as effective electrophilic trifluoromethylthiolation agents under copper catalysis, transforming various substrates into trifluoromethylthio compounds. This showcases their utility in synthesizing β‐lactam triflones and other trifluoromethylated molecules, highlighting their potential in pharmaceutical synthesis and material science (Huang et al., 2016).
Cationic Cyclisations and Sulfonamides
Research into the catalytic activities of trifluoromethanesulfonic acid has unveiled its efficacy in inducing cyclisations of homoallylic sulfonamides, leading to the formation of pyrrolidines. This indicates the potential of sulfonamides as terminators in cationic cyclisation processes, offering a pathway to efficiently create polycyclic systems, which could have implications in developing complex organic compounds (Haskins & Knight, 2002).
Gas Separation Membranes
The synthesis of novel poly(aryl ether sulfone)s with bulky pendants has been explored for applications in gas separation membranes. Specifically, modifications to poly(aryl ether sulfone) backbones with trifluoromethyl side groups have shown to significantly alter their gas permeability and selectivity, demonstrating the potential of such materials in industrial gas separation technologies (Liu et al., 2013).
Synthesis of Fluorinated Polyamides
Another area of application involves the synthesis of fluorinated polyamides containing pyridine and sulfone moieties. These materials, synthesized using a new diamine containing pyridine and trifluoromethylphenyl groups, have shown remarkable solubility, thermal stability, and mechanical properties. Their unique characteristics make them suitable for advanced material applications, including electronics and aerospace, where high-performance polymers are required (Liu et al., 2013).
Fluorinated Chromones and Isoxazole Derivatives
The reactions of 3-(polyfluoroacyl)chromones with hydroxylamine, leading to the synthesis of novel RF-containing isoxazole and chromone derivatives, highlight the versatility of fluorinated compounds in organic synthesis. These reactions not only open up new routes to fluorinated heterocycles but also have potential applications in the development of new pharmaceuticals and agrochemicals (Sosnovskikh et al., 2008).
Properties
IUPAC Name |
2,2,2-trifluoro-1-[1-(4-methoxyphenyl)sulfonylpyrrolo[2,3-b]pyridin-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O4S/c1-25-10-4-6-11(7-5-10)26(23,24)21-9-13(14(22)16(17,18)19)12-3-2-8-20-15(12)21/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDHAUYCCBJEHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC=C3)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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